Methyl 2-iodo-3-nitrobenzoate

Description

The exact mass of the compound Methyl 2-iodo-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-iodo-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-iodo-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

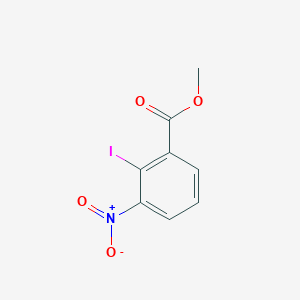

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWXWQXFLAUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294961 | |

| Record name | methyl 2-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93415-79-3 | |

| Record name | 93415-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-iodo-3-nitrobenzoate: Properties, Synthesis, and Applications

Introduction

Methyl 2-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with a methyl ester, an iodine atom, and a nitro group, this molecule presents a unique combination of reactive sites. The strategic placement of these functional groups—an ortho-iodo substituent and a meta-nitro group relative to the ester—makes it an invaluable building block for medicinal chemists and materials scientists. The electron-withdrawing nature of the nitro and ester groups, combined with the versatility of the carbon-iodine bond for cross-coupling reactions, allows for the precise and controlled construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, outlines a robust protocol for its synthesis and purification, and discusses its applications, particularly in the realm of drug development.

Chemical Identity and Molecular Structure

Methyl 2-iodo-3-nitrobenzoate is an organic compound whose structure is key to its reactivity.

-

IUPAC Name : methyl 2-iodo-3-nitrobenzoate

-

Synonyms : 2-Iodo-3-nitrobenzoic acid methyl ester, Methyl 3-nitro-2-iodobenzoate[1][2]

-

CAS Number : 93415-79-3[3]

-

Molecular Weight : 307.04 g/mol [3]

Caption: Chemical structure of Methyl 2-iodo-3-nitrobenzoate.

Physical and Chemical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification. The compound's electronic properties, governed by its substituents, dictate its chemical reactivity.

Physical Properties

The properties of Methyl 2-iodo-3-nitrobenzoate are summarized below. It is typically a light yellow to yellow solid at ambient temperatures and is soluble in common organic solvents but has limited solubility in water, which is characteristic of its hydrophobic nature.[1]

| Property | Value | Source |

| Appearance | Light yellow to yellow Solid | [3] |

| Melting Point | 61 °C | [3] |

| Boiling Point | 342.1±27.0 °C (Predicted) | [3] |

| Density | 1.904±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in dichloromethane and acetone; less soluble in water. | [1] |

| Storage | 2-8°C, protect from light. | [3] |

Chemical Reactivity

The chemical behavior of Methyl 2-iodo-3-nitrobenzoate is dictated by its three key functional groups:

-

Aryl Iodide : The carbon-iodine bond is the most versatile site for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building molecular complexity.

-

Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] However, its primary synthetic utility lies in its ability to be reduced to an amino group (-NH₂). This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. The resulting aniline derivative is a key precursor for many pharmaceuticals.

-

Methyl Ester : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for further modifications, such as amide bond formation, which is a common linkage in drug molecules.

Caption: Key reaction pathways for Methyl 2-iodo-3-nitrobenzoate.

Spectroscopic Characterization

While specific spectra for this exact isomer are not publicly available, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate.[4][5]

-

¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The electronic effects of the iodo, nitro, and ester groups will influence their chemical shifts. A sharp singlet corresponding to the three methyl ester protons (-OCH₃) would appear further upfield, typically around δ 3.9-4.0 ppm.

-

¹³C NMR : The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester group is expected in the δ 164-166 ppm region. The methyl carbon will appear around δ 52-53 ppm. The six aromatic carbons will have signals in the δ 120-150 ppm range, with the carbons directly attached to the iodine and nitro groups showing characteristic shifts.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption peaks include:

-

~1720-1730 cm⁻¹ : Strong C=O stretching vibration from the ester group.[4]

-

~1530 cm⁻¹ and ~1350 cm⁻¹ : Strong asymmetric and symmetric N-O stretching vibrations of the nitro group.[4]

-

~1250-1300 cm⁻¹ : C-O stretching of the ester.[4]

-

~3000-3100 cm⁻¹ : Aromatic C-H stretching.

-

~1450-1600 cm⁻¹ : Aromatic C=C ring stretching.[4]

-

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 307, corresponding to the molecular weight of the compound.

Synthesis and Purification Protocol

The synthesis of Methyl 2-iodo-3-nitrobenzoate can be approached through several routes. A common and effective strategy involves the nitration of a commercially available precursor, methyl 2-iodobenzoate. The directing effects of the ester (meta-directing) and iodo (ortho, para-directing) groups must be considered. In this case, nitration is expected to yield a mixture of isomers, from which the desired product must be separated.

A plausible laboratory-scale synthesis is detailed below, adapted from standard nitration procedures for benzoate esters.[6][7][8]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Methyl 2-iodo-3-nitrobenzoate.

Step-by-Step Synthesis Protocol

Materials:

-

Methyl 2-iodobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol

-

Deionized Water

Procedure:

-

Preparation of Nitrating Mixture : In a separate flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Swirl gently to mix and keep the mixture cool.

-

Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 2-iodobenzoate in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath until the temperature is between 0-5 °C.

-

Nitration : While vigorously stirring the methyl 2-iodobenzoate solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.[8]

-

Reaction Completion : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it stand at room temperature for 15-20 minutes to ensure the reaction goes to completion.[7][8]

-

Product Precipitation : Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. The crude product will precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove residual acid.

Purification by Recrystallization

-

Transfer the crude solid to a conical flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.[6] If the solid is an oil in the hot solvent, add hot water dropwise until it just dissolves.[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at a low temperature (<50 °C).[6]

Safety and Handling

As a chemical intermediate, proper safety protocols must be followed. While a specific safety data sheet for Methyl 2-iodo-3-nitrobenzoate is not widely available, data for analogous compounds like methyl 4-iodo-3-nitrobenzoate indicate potential hazards.[9]

-

Hazard Statements : May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed.

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place to ensure chemical stability.[3][10] Recommended storage is at 2-8°C.[3]

-

Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-iodo-3-nitrobenzoate is a strategically designed chemical intermediate with significant potential in organic synthesis. Its unique arrangement of an ester, a nitro group, and an iodine atom provides three distinct points for chemical modification. The ability to perform cross-coupling reactions at the C-I bond, reduce the nitro group to an amine, and hydrolyze the ester makes it a highly valuable and versatile tool for researchers and scientists, particularly in the synthesis of novel pharmaceutical agents and advanced materials. Adherence to rigorous synthetic protocols and safety measures is essential for its effective and safe utilization in the laboratory.

References

-

NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 4-iodo-3-nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Paper. Retrieved from [Link]

-

StudyLib. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

-

Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Chegg.com. (2020, March 26). Solved Please identify all relevant peaks in both the IR and. Retrieved from [Link]

-

Practical Chemistry. (2008). Student Instruction Sheet - Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

Sources

- 1. CAS 93415-79-3: methyl 2-iodo-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. 2-Jod-3-nitro-benzoesaeure-methylester; methyl 3-nitro-2-iodobenzoate; 2-iodo-3-nitro-benzoic acid methyl ester; Methyl2-Iodo-3-nitrobenzoate | Chemrio [chemrio.com]

- 3. METHYL 2-IODO-3-NITROBENZOATE CAS#: 93415-79-3 [m.chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. rsc.org [rsc.org]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methyl 4-iodo-3-nitrobenzoate | C8H6INO4 | CID 297884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methyl 2-iodo-3-nitrobenzoate CAS number 93415-79-3

An In-depth Technical Guide to Methyl 2-iodo-3-nitrobenzoate (CAS 93415-79-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 2-iodo-3-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its reactivity and its strategic application in complex organic synthesis.

Core Compound Profile & Physicochemical Properties

Methyl 2-iodo-3-nitrobenzoate is an aromatic compound distinguished by a trifecta of functional groups on a benzene ring: a methyl ester, an iodine atom, and a nitro group. This specific arrangement, with the iodine and nitro groups positioned ortho and meta to the ester respectively, creates a molecule of significant synthetic utility. The interplay between the electron-withdrawing nature of the nitro and ester groups and the excellent leaving group ability of the iodine atom makes it a versatile building block.[1]

The compound typically presents as a light yellow to yellow solid and is soluble in common organic solvents like dichloromethane and acetone, with lower solubility in water.[1]

Table 1: Physicochemical Properties of Methyl 2-iodo-3-nitrobenzoate

| Property | Value | Source |

| CAS Number | 93415-79-3 | [2] |

| Molecular Formula | C₈H₆INO₄ | [1][2] |

| Molecular Weight | 307.04 g/mol | [2] |

| Melting Point | 61 °C | [2][3][4] |

| Boiling Point | 342.1 ± 27.0 °C (Predicted) | [2][4] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage | 2-8°C, protect from light | [2][4] |

Synthesis Pathway: Electrophilic Nitration

The synthesis of Methyl 2-iodo-3-nitrobenzoate is logically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 2-iodobenzoate. The iodine atom at the 2-position is primarily an ortho-, para-director; however, the steric hindrance at the 6-position and the electronic deactivation by both the iodo and the ester groups can allow for nitration at the 3- and 5-positions. The formation of the 3-nitro isomer is a common outcome.

The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[5] The aromatic π-system of the methyl 2-iodobenzoate then attacks the nitronium ion, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before deprotonation restores aromaticity.

Caption: General workflow for the synthesis of Methyl 2-iodo-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 2-iodo-3-nitrobenzoate (Representative)

Causality: This protocol is based on established methods for the nitration of deactivated benzoates.[6][7] The use of sulfuric acid as a catalyst is crucial; it protonates nitric acid, facilitating the formation of the nitronium ion electrophile.[5] The reaction is maintained at a low temperature (5-15°C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

-

Preparation: In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Substrate Addition: Slowly add 0.1 moles of Methyl 2-iodobenzoate to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of methyl 2-iodobenzoate over approximately one hour. Critically, maintain the reaction temperature between 5-15°C.

-

Quenching: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes. Carefully pour the reaction mixture over a large volume of crushed ice.

-

Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Methyl 2-iodo-3-nitrobenzoate.

Reactivity and Strategic Applications

The synthetic value of Methyl 2-iodo-3-nitrobenzoate stems from its two primary reactive sites, which can be addressed sequentially to build molecular complexity.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling

The C-I bond is the most versatile handle on the molecule for forming new carbon-carbon bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8]

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate, enabling the formation of a C-C bond between the iodobenzoate and an organoboron compound (e.g., a boronic acid).[9] The reaction is prized for its functional group tolerance and mild conditions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially given the potential steric hindrance from the ortho-ester group.[8][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Expected Efficacy |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | High (Good for sterically hindered substrates) |

| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | Dioxane/H₂O | Standard (Widely applicable) |

| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | Robust (Good functional group tolerance) |

Note: This data is representative and compiled from general knowledge of Suzuki reactions. Specific literature should be consulted for precise, substrate-specific data.[8][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Causality: This protocol employs a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[10] The base is essential for activating the boronic acid to facilitate the transmetalation step.[12] The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

-

Setup: To a flame-dried Schlenk flask, add Methyl 2-iodo-3-nitrobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Nitro Group: A Precursor to Amines

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1] More importantly, it can be readily reduced to an amino group (-NH₂).[13] This transformation is fundamental in medicinal chemistry, as it converts a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group and introduces a nucleophilic site for further functionalization. This reduction is a key step in the synthesis of many pharmaceutical scaffolds, including the immunomodulatory drug Lenalidomide, which utilizes a related nitro-benzoate intermediate.[14]

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with SnCl₂ (General)

Causality: Tin(II) chloride in the presence of a strong acid like HCl is a classic and reliable method for the reduction of aryl nitro groups.[13] The tin acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid provides the necessary protons.

-

Setup: Dissolve Methyl 2-iodo-3-nitrobenzoate (1.0 mmol) in ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 4-5 mmol).

-

Reaction: Add concentrated HCl dropwise and heat the mixture to reflux. Monitor the reaction's completion using TLC.

-

Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing.[15][16] Wash hands thoroughly after handling.[17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][16] Recommended storage is at 2-8°C, protected from light.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16][17]

Conclusion

Methyl 2-iodo-3-nitrobenzoate is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the orthogonal reactivity of the C-I bond and the nitro group. This allows for a two-stage functionalization strategy: first, building a core carbon skeleton via palladium-catalyzed cross-coupling, and second, unveiling a reactive amino group through nitro reduction for subsequent elaboration. This predictable and powerful reactivity profile ensures its continued importance as a key building block in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.

References

-

Cas 93415-79-3, METHYL 2-IODO-3-NITROBENZOATE. LookChem. [Link]

-

N-Benzoylglycine. AA Blocks. [Link]

-

SAFETY DATA SHEET - Methyl 2-iodo-3-nitrobenzoate. ACCELA CHEMBIO INC. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Methyl 2-nitrobenzoate. PubChem, National Institutes of Health. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Nitration of methyl benzoate. RSC Education. [Link]

-

Methyl 4-iodo-3-nitrobenzoate. PubChem, National Institutes of Health. [Link]

-

What is the synthesis of methyl 3-nitrobenzoate?. Quora. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Strategic Importance of Methyl 2-methyl-3-nitrobenzoate in Cancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Indispensable Role of Methyl 2-methyl-3-nitrobenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 3-nitrobenzoate. PubChem, National Institutes of Health. [Link]

- US10392364B2 - Process for synthesis of lenalidomide.

-

Palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. PMC, National Institutes of Health. [Link]

-

Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. Penn State Research Database. [Link]

-

Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. RSC Advances (RSC Publishing). [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

Sources

- 1. CAS 93415-79-3: methyl 2-iodo-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. METHYL 2-IODO-3-NITROBENZOATE CAS#: 93415-79-3 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Methyl 2-iodo-3-nitrobenzoate | 93415-79-3 [sigmaaldrich.com]

- 5. aiinmr.com [aiinmr.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

Spectroscopic Characterization of Methyl 2-iodo-3-nitrobenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-iodo-3-nitrobenzoate (CAS No: 93415-79-3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

Methyl 2-iodo-3-nitrobenzoate is an organic compound featuring a benzoate core with an iodine atom at the 2-position and a nitro group at the 3-position.[2] These substituents significantly influence the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the iodine atom create a unique spectral fingerprint, crucial for its identification and characterization.[2] This guide will delve into the predicted spectroscopic data and the methodologies to obtain it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Methyl 2-iodo-3-nitrobenzoate, both ¹H and ¹³C NMR are invaluable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the iodine atom.

Expected ¹H NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1-8.3 | Doublet of doublets | 1H | H-6 |

| ~ 7.8-8.0 | Doublet of doublets | 1H | H-4 |

| ~ 7.3-7.5 | Triplet | 1H | H-5 |

| ~ 3.9-4.0 | Singlet | 3H | -OCH₃ |

Rationale for Predictions:

-

The aromatic protons will be in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing substituents.

-

The protons at positions 4 and 6, being ortho to the nitro and iodo groups respectively, are expected to be the most deshielded.

-

The methyl ester protons will appear as a singlet further upfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164-166 | C=O (ester) |

| ~ 148-150 | C-NO₂ |

| ~ 135-137 | C-4 |

| ~ 131-133 | C-6 |

| ~ 129-131 | C-1 |

| ~ 124-126 | C-5 |

| ~ 95-100 | C-I |

| ~ 52-54 | -OCH₃ |

Rationale for Predictions:

-

The carbonyl carbon of the ester group will be the most downfield signal.

-

The carbon attached to the nitro group (C-3) will also be significantly downfield.

-

The carbon bonded to the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-iodo-3-nitrobenzoate will show characteristic absorption bands for the nitro group, the ester carbonyl, and the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1720-1740 | C=O stretch (ester) |

| ~ 1520-1560 | Asymmetric NO₂ stretch |

| ~ 1340-1380 | Symmetric NO₂ stretch |

| ~ 1200-1300 | C-O stretch (ester) |

| ~ 1450-1600 | C=C stretch (aromatic) |

| ~ 700-900 | C-H bend (aromatic, out-of-plane) |

Rationale for Predictions:

-

The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature.

-

The two distinct, strong bands for the nitro group (asymmetric and symmetric stretching) are also characteristic.

-

The C-O stretch of the ester and the C=C stretching of the aromatic ring will also be present.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for EI-MS data acquisition and analysis.

Synthesis and Potential Impurities

Methyl 2-iodo-3-nitrobenzoate is typically synthesized from a precursor such as 2-iodo-3-nitrobenzoic acid. A common synthetic route involves the esterification of the carboxylic acid. The synthesis of related compounds like methyl 3-nitrobenzoate often involves the nitration of methyl benzoate. [4][5] Potential impurities that could be observed in the spectra include:

-

Starting materials: Unreacted 2-iodo-3-nitrobenzoic acid.

-

Isomeric byproducts: Other isomers formed during the synthesis of the precursors.

-

Solvent residues: Residual solvents from the reaction or purification steps.

The presence of these impurities would be detectable by the spectroscopic methods outlined above. For instance, the carboxylic acid proton of the starting material would appear as a broad singlet in the ¹H NMR spectrum, and its distinct carbonyl stretch would be visible in the IR spectrum.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-iodo-3-nitrobenzoate through NMR, IR, and MS provides a detailed structural characterization. The predicted data, based on established principles and comparison with related compounds, serves as a valuable reference for researchers. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the reliable identification and purity assessment of this compound in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. [Link]

-

Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925. PubChem. [Link]

-

Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904. PubChem. [Link]

-

What is the synthesis of methyl 3-nitrobenzoate? Quora. [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

-

Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165. PubChem. [Link]

-

Methyl 5-iodo-2-methyl-3-nitrobenzoate. BCDJ. [Link]

-

NMR Spectra of 3-nitro methyl benzoate. Reddit. [Link]

-

Benzoic acid, 3-nitro-, methyl ester. NIST WebBook. [Link]

-

Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

Sources

Reactivity and stability of Methyl 2-iodo-3-nitrobenzoate

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

Methyl 2-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in modern organic synthesis. Its unique substitution pattern, featuring an ortho-iodide, a meta-nitro group, and a methyl ester, provides three distinct points for chemical modification. The carbon-iodine bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for conversion into an amino group, a common pharmacophore. This guide provides a comprehensive analysis of the compound's stability, reactivity, and synthetic utility, offering field-proven insights and detailed protocols to empower researchers in drug discovery and materials science.

Section 2: Chemical Profile and Stability Assessment

A thorough understanding of the physicochemical properties and stability of a synthetic intermediate is paramount for its effective and safe utilization. This section details the core characteristics of Methyl 2-iodo-3-nitrobenzoate.

Physicochemical & Spectroscopic Data

The fundamental properties of Methyl 2-iodo-3-nitrobenzoate are summarized below. This data is essential for reaction planning, purification, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 93415-79-3 | [1] |

| Molecular Formula | C₈H₆INO₄ | [1] |

| Molecular Weight | 307.04 g/mol | [1] |

| Appearance | Solid, typically light yellow | [2] |

| Melting Point | 61 - 65 °C | [2] |

| Boiling Point | 342.1 °C (at 760 mmHg) | |

| IUPAC Name | methyl 2-iodo-3-nitrobenzoate |

Spectroscopic Profile:

-

¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the range of 7.5-8.5 ppm, likely as a triplet and two doublets of doublets, reflecting the 1,2,3-substitution pattern. A singlet for the methyl ester protons (-OCH₃) would appear around 3.9-4.0 ppm.

-

¹³C NMR: The spectrum would display eight unique carbon signals. The carbonyl carbon of the ester is expected around 164-166 ppm.[3] The aromatic carbons would appear between 120-150 ppm, with the carbon bearing the iodo group (C-I) at a characteristically high field (lower ppm value, ~90-100 ppm) and the carbon attached to the nitro group (C-NO₂) at a lower field (higher ppm value, ~150 ppm).[4] The methyl ester carbon would be observed around 52-53 ppm.[3][4]

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester at approximately 1720-1730 cm⁻¹, asymmetric and symmetric stretches for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and a C-O ester stretch near 1280 cm⁻¹.[5]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 307. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 276 and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 248.

Thermal, Chemical, and Photostability Profile

-

Thermal Stability: Under standard laboratory conditions, Methyl 2-iodo-3-nitrobenzoate is a stable solid.[2] However, like many nitroaromatic compounds, it can undergo exothermic decomposition at elevated temperatures. The presence of a nitro group generally decreases the thermal stability of aromatic compounds.[6] The decomposition mechanism for ortho-substituted nitroarenes can be complex and may involve intramolecular rearrangements.[7] It is advisable to avoid prolonged heating at high temperatures unless under controlled reaction conditions.

-

Chemical Stability (Hydrolysis): The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 2-iodo-3-nitrobenzoic acid.[8][9] The rate of hydrolysis is influenced by the electronic and steric environment. The strong electron-withdrawing effect of the adjacent nitro group increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide in base-catalyzed hydrolysis.[10] Conversely, the steric bulk of the ortho-iodo substituent may slightly hinder the approach of nucleophiles, potentially slowing the reaction compared to unhindered esters.[11] Overall, the ester is stable under neutral conditions but will hydrolyze upon treatment with aqueous acid or base, particularly with heating.

-

Photostability: Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the carbon-iodine bond to form radical species. It is recommended to store the compound protected from light to prevent degradation and the formation of impurities.

Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at refrigerated temperatures (e.g., 4 °C) and protected from light is recommended.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid creating dust and avoid inhalation, ingestion, or contact with skin and eyes.[12]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[2][8]

Section 3: Reactivity Profile and Synthetic Applications

The synthetic power of Methyl 2-iodo-3-nitrobenzoate lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Overview of Molecular Reactivity

The primary sites of reactivity are the carbon-iodine bond, the nitro group, and the methyl ester. The aromatic ring itself is deactivated towards electrophilic aromatic substitution due to the two strong electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most versatile reaction site, readily participating in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds. Aryl iodides are generally the most reactive aryl halides in these transformations.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent.[13] This reaction is fundamental in drug discovery for constructing complex molecular scaffolds.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask, combine Methyl 2-iodo-3-nitrobenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[14]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water, via syringe.[15]

-

Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality in Protocol:

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[14]

-

Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[13]

-

Water/Co-solvent: Water often accelerates the reaction by aiding in the dissolution of the base and facilitating the formation of the reactive boronate.[14]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a valuable transformation for synthesizing conjugated systems and pharmaceutical intermediates.[16] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[17]

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-iodo-3-nitrobenzoate (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).[18]

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.[18]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe while stirring.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl (to remove copper salts) and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality in Protocol:

-

Copper(I) Co-catalyst: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation with the palladium complex much faster than the alkyne itself.[16]

-

Amine Base: The base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the HI generated during the reaction.[17]

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[19][20] The reaction couples the aryl iodide with a primary or secondary amine.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry reaction vessel.[21]

-

Reagent Addition: Add Methyl 2-iodo-3-nitrobenzoate (1.0 equiv) and the amine (1.1-1.3 equiv).

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry, concentrate, and purify the product by column chromatography.

Causality in Protocol:

-

Bulky Ligand: The use of bulky, electron-rich phosphine ligands is critical. These ligands promote the reductive elimination step (the C-N bond-forming step) and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[21]

-

Strong Base: A strong base is required to deprotonate the amine, forming the amide, which is the active nucleophile that coordinates to the palladium center. The choice of base can significantly impact reaction efficiency.[21]

-

Challenges: The nitro group is a strong electron-withdrawing group and can sometimes interfere with the catalytic cycle or be reduced under certain conditions, although aryl iodides are generally reactive enough to couple under standard conditions.[22]

Strategic Functional Group Transformations

Beyond cross-coupling, the nitro and ester groups are key sites for further synthetic elaboration.

The conversion of the nitro group to an aniline is a cornerstone transformation in medicinal chemistry. This introduces a basic nitrogen atom that can be used for amide bond formation, further cross-couplings, or as a key pharmacophoric element.

General Protocol for Nitro Group Reduction:

-

Reaction Setup: Dissolve Methyl 2-iodo-3-nitrobenzoate (1.0 equiv) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Catalyst/Reagent:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%). Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or a Parr shaker).

-

Method B (Chemical Reduction): Add a reducing agent like tin(II) chloride (SnCl₂, 3-5 equiv) in a solvent like ethanol or ethyl acetate, often with added concentrated HCl.

-

-

Reaction: Stir the reaction at room temperature until complete, as monitored by TLC.

-

Work-up:

-

Method A: Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.

-

Method B: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ until the solution is basic. Extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification: The resulting methyl 3-amino-2-iodobenzoate can be purified by column chromatography if necessary.

Section 4: Application in Pharmaceutical Synthesis

Methyl 2-iodo-3-nitrobenzoate and its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, related compounds like methyl 2-methyl-3-nitrobenzoate are crucial precursors in the industrial synthesis of Lenalidomide, an important immunomodulatory drug used to treat multiple myeloma.[23][24] The strategic placement of the functional groups allows for the sequential construction of the complex isoindolinone core of such drugs. The ability to perform cross-coupling at the C-I bond and then reduce the nitro group to an amine in a later step is a common and powerful synthetic strategy.[25][26]

Section 5: Conclusion

Methyl 2-iodo-3-nitrobenzoate is a robust and versatile chemical building block with well-defined stability and reactivity profiles. Its primary utility stems from the exceptional reactivity of the carbon-iodine bond in a wide array of palladium-catalyzed cross-coupling reactions, providing reliable access to complex C-C and C-N bonded structures. The additional presence of the reducible nitro group and the hydrolyzable ester function offers multiple avenues for subsequent synthetic diversification. A clear understanding of its handling requirements and reaction protocols, as detailed in this guide, enables researchers to effectively leverage this intermediate for the efficient synthesis of novel pharmaceuticals and advanced materials.

Section 6: References

-

Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

-

Brunelli, F., et al. (n.d.). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

-

Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Semantic Scholar. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

-

DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Methyl 2-methyl-3-nitrobenzoate in Cancer Drug Development. Retrieved from [Link]

-

Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide. Retrieved from

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Retrieved from

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. METHYL 2-IODO-3-NITROBENZOATE CAS#: 93415-79-3 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. southalabama.edu [southalabama.edu]

- 6. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. benchchem.com [benchchem.com]

- 22. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 25. nbinno.com [nbinno.com]

- 26. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-iodo-3-nitrobenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-iodo-3-nitrobenzoate is a heavily substituted benzene derivative whose utility as a synthetic intermediate is dictated by the interplay of its sterically demanding and electronically influential substituents. This guide provides a comprehensive analysis of its molecular architecture and conformational preferences. The severe steric crowding induced by the adjacent iodo, nitro, and methyl ester groups forces significant deviation from planarity. This guide synthesizes available data to explain the causality behind its structure, detailing a robust synthetic protocol and outlining the spectroscopic characteristics that confirm its identity. By understanding the inherent structural biases of this molecule, researchers can better predict its reactivity and leverage its unique geometry in the design of complex molecules.

Introduction: A Molecule Defined by Steric Strain

Methyl 2-iodo-3-nitrobenzoate (Figure 1) is an aromatic compound notable for its dense substitution pattern. With the chemical formula C₈H₆INO₄ and a molecular weight of 307.04 g/mol , its structure is characterized by a benzene ring bearing three adjacent, or vicinal, substituents: a bulky iodine atom, a strongly electron-withdrawing nitro group, and a methyl ester group.[1][2] This 1,2,3-trisubstitution pattern creates significant steric hindrance, which is the primary determinant of the molecule's three-dimensional shape and, consequently, its chemical behavior.

The presence of both a large halogen (iodine) and a versatile functional group (nitro) makes it a valuable intermediate in organic synthesis, particularly for constructing complex scaffolds in medicinal chemistry and materials science.[2] Understanding its preferred conformation is critical for predicting reaction outcomes, designing crystal engineering strategies, and modeling its interactions in biological systems.

Table 1: Physicochemical Properties of Methyl 2-iodo-3-nitrobenzoate

| Property | Value | Reference(s) |

| CAS Number | 93415-79-3 | [1][3] |

| Molecular Formula | C₈H₆INO₄ | [1][3] |

| Molecular Weight | 307.04 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 61 °C | [3] |

| Boiling Point | 342.1 ± 27.0 °C (at 760 mmHg) | [3] |

| IUPAC Name | methyl 2-iodo-3-nitrobenzoate | [3] |

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization are the foundation of any study involving a specific molecule. The protocol described here is a validated pathway to obtain high-purity Methyl 2-iodo-3-nitrobenzoate.

A Validated Synthetic Protocol

The synthesis of Methyl 2-iodo-3-nitrobenzoate is most practically achieved from a commercially available precursor, 2-iodo-3-nitrobenzoic acid. The reaction is a standard Fischer esterification, which involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: Fischer Esterification of 2-Iodo-3-nitrobenzoic Acid

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-3-nitrobenzoic acid (5.0 g, 17.1 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) while stirring. The addition of sulfuric acid is exothermic and should be performed with care.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purification is achieved by recrystallization from a minimal amount of hot methanol to yield the final product as a solid.[3]

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Using an excess of anhydrous methanol serves both as the reactant and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

-

Sulfuric Acid Catalyst: Concentrated H₂SO₄ acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water byproduct and further pushing the equilibrium to the right.

-

Recrystallization: This is a critical step for removing any unreacted starting material or side products, ensuring the high purity of the final compound.

Spectroscopic Fingerprint

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a unique "fingerprint" for Methyl 2-iodo-3-nitrobenzoate.

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.9 ppm (s, 3H) | Singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group. |

| δ ~7.4-8.2 ppm (m, 3H) | A complex multiplet pattern in the aromatic region corresponding to the three protons on the benzene ring. | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~53 ppm | Signal for the methyl ester carbon (-OCH₃). |

| δ ~90-95 ppm | Signal for the carbon bearing the iodine (C-I), shifted significantly upfield due to the heavy atom effect. | |

| δ ~125-140 ppm | Signals for the aromatic carbons. | |

| δ ~150 ppm | Signal for the carbon bearing the nitro group (C-NO₂). | |

| δ ~165 ppm | Signal for the carbonyl carbon of the ester group (C=O). | |

| FT-IR (KBr Pellet, cm⁻¹) | ~1730 cm⁻¹ (strong) | C=O stretch of the ester carbonyl group. |

| ~1530 cm⁻¹ (strong) | Asymmetric NO₂ stretch of the nitro group. | |

| ~1350 cm⁻¹ (strong) | Symmetric NO₂ stretch of the nitro group. | |

| ~1280 cm⁻¹ (strong) | C-O stretch of the ester group. | |

| Mass Spec. (EI) | m/z = 307 (M⁺) | The molecular ion peak corresponding to the molecular weight of the compound. |

Core Analysis: Molecular Conformation

The most defining feature of Methyl 2-iodo-3-nitrobenzoate is the forced, non-planar conformation arising from the severe steric clash between its three adjacent substituents.

Driving Forces: Steric Hindrance and Electronic Effects

The conformation of a substituted benzene ring is a balance between two major factors:

-

Steric Effects: This is the dominant factor in Methyl 2-iodo-3-nitrobenzoate. The van der Waals radii of the iodine atom, the oxygen atoms of the nitro group, and the carbonyl oxygen of the ester group are too large to allow them to lie flat in the same plane as the benzene ring. To relieve this strain, the substituents must rotate out of the plane.

-

Electronic Effects: The nitro group is a strong resonance and inductive electron-withdrawing group, while the ester group is moderately electron-withdrawing.[2][4] For maximal resonance stabilization, these groups would ideally be coplanar with the aromatic ring. However, the energetic penalty of the steric clash far outweighs the potential electronic stabilization gained from planarity. This phenomenon is known as Steric Inhibition of Resonance .[5]

The primary conformational questions revolve around the dihedral angles of the nitro and ester groups relative to the plane of the benzene ring.

Predicted Conformation

While a definitive single-crystal X-ray structure for Methyl 2-iodo-3-nitrobenzoate is not publicly available in the searched literature, its conformation can be reliably predicted based on extensive studies of similarly crowded ortho-substituted benzoates and nitrobenzenes.[6][7][8]

-

The Nitro Group: To minimize steric repulsion with both the iodine atom and the ester group, the nitro group (NO₂) is expected to be twisted significantly out of the plane of the benzene ring. The O-N-O plane will be nearly perpendicular to the ring.

-

The Methyl Ester Group: Similarly, the carboalkoxy group (-COOCH₃) will be forced to rotate out of the plane to avoid clashing with the adjacent iodine atom. This rotation disrupts the conjugation between the carbonyl group and the aromatic π-system.

-

The Iodine Atom: As a single atom, it has no rotational freedom, but its large size is the principal cause of the steric strain that forces the other two groups to rotate.

The result is a highly twisted structure where neither the nitro group nor the ester group is coplanar with the aromatic ring, significantly impacting the molecule's electronic properties and reactivity.

Sources

- 1. METHYL 2-IODO-3-NITROBENZOATE CAS#: 93415-79-3 [m.chemicalbook.com]

- 2. CAS 93415-79-3: methyl 2-iodo-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-iodo-3-nitrobenzoate | 93415-79-3 [sigmaaldrich.com]

- 4. ijrti.org [ijrti.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Substituent interactions in ortho-substituted nitrobenzenes - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Methyl 2-Iodo-3-Nitrobenzoate: A Multifaceted Building Block in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. These foundational scaffolds dictate the accessible chemical space and ultimately influence the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. Methyl 2-iodo-3-nitrobenzoate emerges as a particularly compelling scaffold, offering a trifecta of orthogonally reactive functional groups. This guide provides an in-depth technical exploration of its strategic applications, moving beyond simple reaction lists to elucidate the underlying chemical principles and experimental rationale that empower medicinal chemists to leverage its full potential. We will dissect the utility of each functional handle—the versatile iodide, the precursor nitro group, and the modifiable methyl ester—through the lens of established synthetic protocols and their application in constructing biologically relevant molecules.

The Strategic Value Proposition: A Tri-Functional Scaffold

Methyl 2-iodo-3-nitrobenzoate is more than a simple aromatic compound; it is a pre-functionalized platform engineered for synthetic diversification. The intrinsic reactivity of its three key groups allows for a logical and sequential introduction of complexity, a cornerstone of efficient drug development campaigns.

-

The Aryl Iodide (C2): This functionality is the primary anchor for carbon-carbon and carbon-heteroatom bond formation. Its high reactivity in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, makes it an excellent electrophilic partner for introducing a vast array of substituents.[1][2] The steric hindrance and electronic influence of the adjacent nitro and ester groups can modulate this reactivity, a factor that must be considered in catalyst and ligand selection.[3]

-

The Nitro Group (C3): A powerful electron-withdrawing group, the nitro moiety can be readily reduced to a primary amine (aniline).[4] This transformation is a gateway to a plethora of critical medicinal chemistry motifs. The resulting aniline is a nucleophile for amide, sulfonamide, or urea formation, and a key precursor for the synthesis of nitrogen-containing heterocycles like quinolines and benzodiazepines, which are prevalent in pharmaceuticals.[4]

-

The Methyl Ester (C1): The ester provides a stable, yet modifiable, handle. It can be hydrolyzed to the corresponding carboxylic acid, which is essential for forming amide bonds with biological amines or for creating water-soluble salts to improve drug delivery.[4]

The strategic arrangement of these groups allows for a controlled, stepwise elaboration of the molecular framework, minimizing protecting group chemistry and shortening synthetic routes.

Caption: Synthetic utility map of Methyl 2-iodo-3-nitrobenzoate.

Core Synthetic Transformations: Protocols and Mechanistic Insights

Harnessing the full potential of this building block requires a deep understanding of the key reactions it undergoes. Here, we present validated protocols for its most critical transformations, emphasizing the rationale behind the choice of reagents and conditions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. The high reactivity of the carbon-iodine bond makes Methyl 2-iodo-3-nitrobenzoate an excellent substrate.[5]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Setup: To a dry Schlenk flask, add Methyl 2-iodo-3-nitrobenzoate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[3]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).[3]

-

Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Scientist's Insight: The choice of base and ligand is critical. For sterically hindered substrates, a stronger base like K₃PO₄ may be necessary to facilitate the transmetalation step.[3] The presence of the ortho-nitro group can electronically influence the oxidative addition step; if reactivity is low, employing bulky, electron-rich phosphine ligands can accelerate this typically rate-determining step.[3]

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction

For introducing alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction employs a dual catalytic system of palladium and copper(I).[6][7]

Protocol: General Procedure for Sonogashira Coupling

-

Reagent Setup: To a dry flask under an inert atmosphere, add Methyl 2-iodo-3-nitrobenzoate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and a copper(I) salt (e.g., CuI, 2–10 mol%).[1]

-

Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, Et₃N), which also serves as a solvent.[1]

-

Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the stirred mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, monitoring by TLC or GC/MS.[1]

-

Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the organic phase with aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Scientist's Insight: The copper(I) cocatalyst is crucial for forming the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[1] While effective, this reaction can be prone to homocoupling of the alkyne (Glaser coupling). Ensuring strictly anaerobic conditions is vital to minimize this side reaction. Modern copper-free Sonogashira protocols can also be employed to circumvent this issue.

Nitro Group Reduction: Gateway to Anilines

The conversion of the nitro group to an amine is a pivotal step. Several methods are available, with the choice depending on the substrate's tolerance to acidic or catalytic conditions.

Protocol: Nitro Reduction using Tin(II) Chloride

-

Reagent Setup: Dissolve Methyl 2-iodo-3-aminobenzoate derivative in ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4–5 equiv.).

-

Reaction: Heat the mixture to reflux (typically 60–80 °C) for several hours, monitoring by TLC.

-

Workup: Cool the reaction and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8) to precipitate tin salts.

-

Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

-

Purification: The crude aniline can be purified by column chromatography if necessary.

Scientist's Insight: This method is reliable and tolerant of many functional groups. However, the workup can be cumbersome due to the formation of tin hydroxides. An alternative is catalytic hydrogenation (e.g., H₂, Pd/C), which offers a cleaner workup but may be incompatible with reducible functional groups like alkynes or alkenes.[8]

Caption: A typical workflow utilizing Methyl 2-iodo-3-nitrobenzoate.

Application in Bioactive Molecule Synthesis: A Case Study Perspective

The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. Derivatives of 2-iodo-3-nitrobenzoic acid and its esters serve as key intermediates in the development of pharmaceuticals, particularly in areas like anti-inflammatory drugs and enzyme inhibitors.[9]

While a specific, high-profile drug synthesized directly from the title compound is not readily found in public literature, the synthetic routes it enables are fundamental. For instance, the synthesis of various substituted quinolinones, a privileged scaffold in medicinal chemistry known for its diverse biological activities, often starts from an ortho-substituted aniline. Methyl 2-iodo-3-nitrobenzoate is an ideal precursor for a 2-aryl-3-amino-benzoate derivative, which can then undergo intramolecular cyclization to form complex heterocyclic systems.[10]

For example, the 2-amino-benzoate core generated from this building block can react with diketene or β-ketoesters in a Conrad-Limpach or related cyclization reaction to furnish quinolinone scaffolds. The substituent introduced via the initial Suzuki or Sonogashira coupling at the 2-position becomes a key pharmacophoric element at the 8-position of the resulting quinoline ring system, directly influencing target binding and biological activity.

Summary of Physicochemical and Reactivity Data

| Property | Value / Description | Source(s) |

| CAS Number | 93415-79-3 | |

| Molecular Formula | C₈H₆INO₄ | |

| Molecular Weight | 307.04 g/mol | [11] |

| Melting Point | 61 °C | |

| Appearance | Solid | |

| Key Reactivities | Suzuki, Sonogashira, Heck, Buchwald-Hartwig (at C-I); Reduction (at -NO₂); Hydrolysis (at -COOMe) | [1][3][4] |

| Storage | Store at 4°C, protect from light |

Conclusion and Future Outlook

Methyl 2-iodo-3-nitrobenzoate is a powerful and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into complex molecular architectures, particularly nitrogen-containing heterocycles. The logical workflow it enables—C-C bond formation followed by nitro reduction and subsequent elaboration—is highly amenable to library synthesis for lead discovery and optimization.

Looking forward, the utility of this scaffold is likely to expand. Its application in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where modular building blocks are essential for linking warheads and E3 ligase binders, represents a promising future direction. Furthermore, as new cross-coupling technologies and catalytic systems emerge, the potential to functionalize the C-I bond in even more diverse and efficient ways will continue to enhance the value of Methyl 2-iodo-3-nitrobenzoate in the drug discovery arsenal.

References

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Organic & Inorganic Au. Retrieved from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

What is the synthesis of methyl 3-nitrobenzoate? (2016). Quora. Retrieved from [Link]

-

Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. (2017). ResearchGate. Retrieved from [Link]

-

The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. (n.d.). Retrieved from [Link]

-

Synthesis of heterocycles on the basis of aliphatic nitro compounds (review). (1986). SpringerLink. Retrieved from [Link]

-

Methyl 4-iodo-3-nitrobenzoate | C8H6INO4. (n.d.). PubChem. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. (2004). ResearchGate. Retrieved from [Link]

- Synthetic method for 6,7-substituents-4-aniline quinazoline. (2011). Google Patents.

-

Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved from [Link]

-